叔丁基异氰乙酸酯

描述

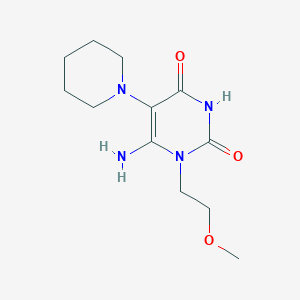

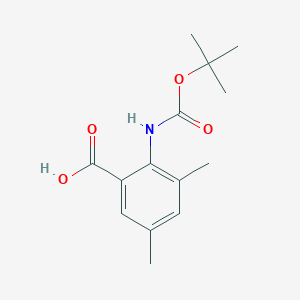

Tert-Butyl isocyanoacetate (TBIA) is a chemical compound belonging to the group of isocyanoacetates. It is a colorless, volatile liquid with a pungent odor, and is used in a variety of laboratory and industrial applications. TBIA has attracted considerable attention due to its versatile properties, such as its ability to act as a catalyst, its low toxicity, and its low cost. In

科学研究应用

合成和生产

- 通过甘氨酸叔丁基酯盐经过甲酰化和脱水反应合成了叔丁基异氰乙酸酯,总产率为65%。这种方法适合商业化,因为其便捷的制备步骤、后处理的简单性和高产率 (Xiong Jun-jiao, 2009)。

在化学反应中

- 叔丁基异氰乙烷在Groebke–Blackburn多组分反应中作为可转化试剂。从产生的咪唑[1,2-a]嗪和-唑中有效去除叔丁基基团,在两个步骤中以克为单位实现,无需色谱纯化 (M. Krasavin等,2008)。

药物化学

- 叔丁基基团是药物化学中常见的基团。将其引入生物活性化合物中通常会导致不良性质调节,如增加亲脂性和降低代谢稳定性。在药物类似物中已经探索了替代基团,如博生坦和维西龙 (Matthias V. Westphal等,2015)。

作为NMR标记

- O-叔丁基酪氨酸,一种非天然氨基酸,可以作为NMR标记引入蛋白质中。叔丁基基团是一种出色的NMR标记,在一维(1)H NMR谱中可以观察到,无需任何同位素标记,有助于在高分子系统和亚微摘结合亲和力的测量中 (Wan-Na Chen et al., 2015)。

在杀虫活性中

- 含有1,2,3-噻二唑的N-叔丁基-N,N'-二酰基肼,是叔丁基异氰乙酸酯衍生物,已被合成并用于杀虫活性测试。它们对小菜蛾和库蚊具有有效性,表明在环保的害虫控制中具有潜力 (Huan Wang et al., 2011)。

安全和危害

Tert-Butyl isocyanoacetate is very toxic by ingestion, may also be toxic by skin absorption and inhalation . It produces toxic oxides of nitrogen during combustion . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

tert-butyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSYKHVFMYGJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374780 | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2769-72-4 | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of tert-butyl isocyanoacetate in organic synthesis?

A1: tert-Butyl isocyanoacetate serves as a versatile building block in organic synthesis, particularly for creating α-amino acids and heterocyclic compounds. For example, it acts as a precursor to higher amino acids through alkylation followed by hydrolysis of the isocyano group. [, ] Additionally, it participates in reactions like the Passerini reaction, enabling the synthesis of complex polymers with ordered side group sequences. []

Q2: How does the structure of tert-butyl isocyanoacetate lend itself to these applications?

A2: tert-Butyl isocyanoacetate (molecular formula C7H11NO2, molecular weight 141.17 g/mol) possesses an active methylene group adjacent to the isocyano group. [] This structure allows for facile deprotonation and subsequent alkylation with various electrophiles. [, ] Additionally, the isocyano group readily undergoes transformations like hydrolysis to afford the corresponding amine or formamide. [, ]

Q3: Can you provide an example of a specific synthetic route using tert-butyl isocyanoacetate for amino acid synthesis?

A3: tert-Butyl isocyanoacetate reacts with epoxides to yield alkyl 5,6-dihydro-4H-1,3-oxazine-4-carboxylates, which can be further manipulated to obtain 1-Amino-1-cyclopropanecarboxylic acids. [] This approach highlights the versatility of tert-butyl isocyanoacetate in constructing diverse cyclic amino acid derivatives.

Q4: Are there any examples of tert-butyl isocyanoacetate being used in stereoselective synthesis?

A4: Yes, tert-butyl isocyanoacetate can be employed in enantioselective synthesis. For instance, a synergistic silver/organocatalytic system effectively promotes the reaction between tert-butyl isocyanoacetate and unactivated ketones. [] This reaction proceeds through a formal [3+2] cycloaddition, yielding chiral oxazolines bearing a quaternary stereocenter with high enantioselectivity. []

Q5: What are the advantages of using tert-butyl isocyanoacetate compared to other similar reagents?

A5: tert-Butyl isocyanoacetate offers several benefits over alternative reagents. The tert-butyl ester group provides increased stability and ease of handling compared to other ester derivatives. [, ] Furthermore, it allows for mild deprotection conditions, minimizing unwanted side reactions during synthesis. [] Its reactivity profile and commercial availability make it a practical choice for various synthetic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)